Picafibrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picafibrate is a derivative of clofibrate and is known for its hypocholesterolemic properties. It is primarily used to reduce plasma triglycerides by inhibiting their hepatic synthesis and increasing their catabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Picafibrate can be synthesized through a series of chemical reactions involving the esterification of propanoic acid with 4-chlorophenoxy-2-methyl, followed by the reaction with 3-pyridinylcarbonylamine . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Picafibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Halogenation and nitration reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
Picafibrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Investigated for its effects on lipid metabolism and gene expression.
Medicine: Explored for its potential in treating hyperlipidemia and related cardiovascular diseases.
Industry: Utilized in the development of lipid-lowering drugs and formulations.
Mechanism of Action
Picafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased triglyceride synthesis and increased fatty acid oxidation . The molecular targets include enzymes such as lipoprotein lipase and acyl-CoA oxidase, which play crucial roles in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: The parent compound of picafibrate, also used to lower cholesterol levels.
Fenofibrate: Another fibrate derivative with similar lipid-lowering effects.
Gemfibrozil: A fibrate that also targets PPARα but has a different chemical structure.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which allows for more efficient activation of PPARα compared to other fibrates. This results in a more pronounced reduction in plasma triglycerides and improved lipid profiles .
Properties
CAS No. |
57548-79-5 |
---|---|
Molecular Formula |
C18H19ClN2O4 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C18H19ClN2O4/c1-18(2,25-15-7-5-14(19)6-8-15)17(23)24-11-10-21-16(22)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3,(H,21,22) |
InChI Key |
MCECKJXCBZXVJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
57548-79-5 | |
Synonyms |
(4-chloro-2-phenoxy)-2-methyl-2-propionyl-2- ethylnicotinamide F 1393 picafibrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.